molecular formula C29H28N4O3S B2489487 N-cyclopropyl-4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115433-65-2

N-cyclopropyl-4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Katalognummer B2489487
CAS-Nummer: 1115433-65-2
Molekulargewicht: 512.63
InChI-Schlüssel: AVNRFSWXKUMDII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related quinazolinone and benzamide derivatives involves multiple steps, including condensation reactions and cyclizations. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds can be synthesized from the reaction of methyl anthranilate with aryl-1,3,4-oxadiazolin-5-ones or their thione analogs in specific solvents at elevated temperatures (Chau, Saegusa, & Iwakura, 1982). Another example includes the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones through reactions involving ammonium thiocyanate and aroyl chlorides (Mohebat, Raja, & Mohammadian, 2015).

Molecular Structure Analysis

The molecular structure of related compounds involves detailed crystallographic analysis to determine conformational features. For example, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was determined to explore its conformational characteristics and potential inhibitory activity against cancer cell lines (Lu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving the target compound and its derivatives could include cyclization reactions, Pummerer-type cyclizations, and reactions under specific conditions to yield various heterocyclic systems. For instance, the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide under the Pummerer reaction yielded cyclized products with potential biological activity (Saitoh et al., 2001).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure analysis provides insights into the molecular conformation, intermolecular interactions, and potential for forming specific molecular assemblies.

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for undergoing specific transformations, are essential for determining the compound's utility in various applications. Studies on related compounds have explored their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities, providing a foundation for understanding the chemical behavior and potential applications of "N-cyclopropyl-4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide" and its derivatives (Zablotskaya et al., 2013).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives
Research on compounds structurally related to N-cyclopropyl-4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide often involves the synthesis of complex molecules that exhibit a wide range of biological activities. Studies have demonstrated the synthesis of various derivatives through intricate chemical processes, such as cyclopropanation and alkylation, to explore their potential applications in medicinal chemistry. For instance, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives demonstrates the innovative approaches to creating doubly constrained ACC derivatives, which can lead to new types of heterocyclic systems with potential pharmacological properties (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002). Similarly, the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines highlight the exploration of quinazoline chemistry in creating compounds with diverse biological activities (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

Antimicrobial Applications
The search for new antimicrobial agents has led to the synthesis of quinazoline derivatives with promising activity against various bacterial and fungal strains. Research on compounds such as aryl-N-{[({4-[2- (2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl } carbonylamino)amino]thioxo methyl)-amides and their evaluation for antibacterial and antifungal activities showcases the potential of these derivatives in addressing the need for new antimicrobial therapies (Desai, Shihora, & Moradia, 2007).

Anticonvulsant and Antitumor Activities
The exploration of quinazoline derivatives also extends to their potential anticonvulsant and antitumor effects. Studies have synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones to evaluate their antimicrobial and anticonvulsant activities, revealing that certain compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and also show potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013). Furthermore, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents demonstrate the versatility of quinazoline chemistry in the development of novel therapeutic agents with potential applications in neuropsychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

Eigenschaften

IUPAC Name

N-cyclopropyl-4-[[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S/c1-18-13-19(2)15-23(14-18)30-26(34)17-37-29-32-25-6-4-3-5-24(25)28(36)33(29)16-20-7-9-21(10-8-20)27(35)31-22-11-12-22/h3-10,13-15,22H,11-12,16-17H2,1-2H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNRFSWXKUMDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.